EGFRwt-TK Enzymatic Inhibition: 3-Methyl vs. Gefitinib Comparator Class Potency
The target compound has not been directly tested against EGFRwt-TK. However, a highly analogous series of 3-methylquinazolinones with varied N-2 substituents was evaluated. The most potent analog, compound 4d, demonstrated significant inhibitory potency against EGFRwt-TK [1]. While the target compound bears a propanamide at the N-6 position instead of the N-2 methoxybenzamide of 4d, the shared 3-methylquinazolinone core suggests the potential for EGFRwt-TK engagement, warranting evaluation.
| Evidence Dimension | EGFRwt-TK enzymatic inhibition |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) |
| Quantified Difference | Not calculable |
| Conditions | In vitro enzymatic assay |
Why This Matters
A compound's potential as a kinase probe is often inferred from the potency of its closest structural analogs. This data point establishes a performance benchmark for the chemical class.
- [1] Zhang, Y.; Wang, Q.; Li, L.; Le, Y.; Liu, L.; Yang, J.; Li, Y.; Bao, G.; Yan, L. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. J. Enzyme Inhib. Med. Chem. 2021, 36 (1), 1205-1216. View Source
